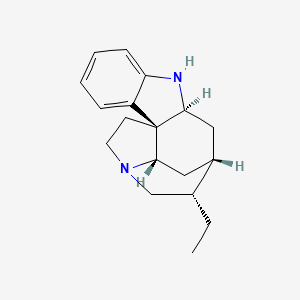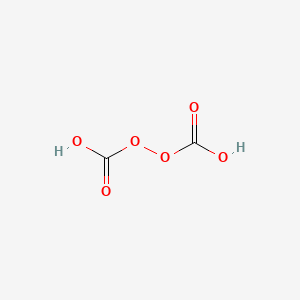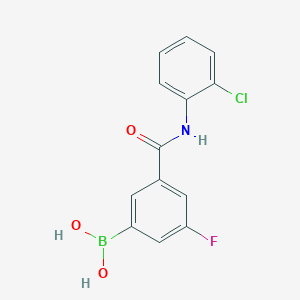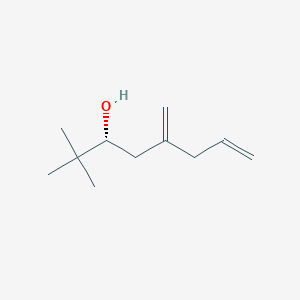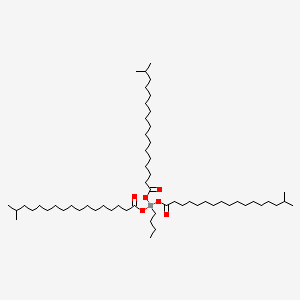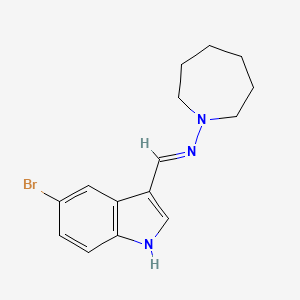![molecular formula C13H13Br2N B12647514 2-Bromo-1-[(2-methylphenyl)methyl]pyridin-1-ium bromide CAS No. 13612-74-3](/img/structure/B12647514.png)
2-Bromo-1-[(2-methylphenyl)methyl]pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 340253 is a compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is known for its involvement in various chemical reactions and its utility in different fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 340253 typically involves multiple steps, starting from readily available precursors. The exact synthetic route can vary, but it generally includes the formation of key intermediates through a series of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
On an industrial scale, the production of NSC 340253 is optimized for efficiency and cost-effectiveness. This involves scaling up the laboratory synthesis methods and employing continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 340253 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: NSC 340253 can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in the reactions of NSC 340253 include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
The reaction conditions typically involve controlled temperatures, specific solvents (such as dichloromethane or ethanol), and inert atmospheres (like nitrogen or argon) to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of NSC 340253 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
NSC 340253 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in studies related to cell signaling, enzyme inhibition, and metabolic pathways.
Medicine: NSC 340253 is investigated for its potential therapeutic effects, including its role in drug development and disease treatment.
Industry: It is utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of NSC 340253 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to NSC 340253 include:
- NSC 18509
- NSC 12345
- NSC 67890
Uniqueness
NSC 340253 stands out due to its unique chemical structure and properties, which confer specific reactivity and selectivity in various reactions. Its versatility in different fields of research and industry further highlights its significance compared to similar compounds.
Eigenschaften
CAS-Nummer |
13612-74-3 |
|---|---|
Molekularformel |
C13H13Br2N |
Molekulargewicht |
343.06 g/mol |
IUPAC-Name |
2-bromo-1-[(2-methylphenyl)methyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C13H13BrN.BrH/c1-11-6-2-3-7-12(11)10-15-9-5-4-8-13(15)14;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VLVUEHRQMWCCSM-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=CC=C1C[N+]2=CC=CC=C2Br.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


